molecular formula C13H14O5 B1143686 8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid CAS No. 11118-72-2

8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid

Cat. No. B1143686
CAS RN: 11118-72-2
M. Wt: 250.249
InChI Key:
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Description

8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid, also known as antimycin, belongs to the class of organic compounds known as benzopyrans . It is a type of isochromene .


Molecular Structure Analysis

The molecular formula of this compound is C13H14O5 . Its canonical SMILES representation is CC1C(C)OC=C2C1=C(C)C(C(=C2O)C(=O)O)=O . The average mass is 250.247 Da and the monoisotopic mass is 250.084122 Da .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.25 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

  • Biotechnological Production of Carboxylic Acids : Microbiologically produced oxo- and hydroxycarboxylic acids, including isochromene derivatives, are valuable for organic synthesis, providing new chiral entities for total synthesis and pharmaceutical research (Aurich et al., 2012).

  • Synthesis of Isochromene Derivatives for Biologically Active Compounds : Compounds similar to 8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid have been synthesized for their potential as intermediates in the creation of biologically active compounds (Zhu et al., 2014).

  • Antitumor Agents Synthesis : Synthesis methods involving similar isochromene structures have been developed for potential use in antitumor agents (Mondal et al., 2003).

  • Fluorescence Properties in Solid State : Research has been conducted on benzo[c]coumarin carboxylic acids, closely related to isochromene carboxylic acids, for their fluorescence properties in the solid state, which can have applications in materials science (Shi et al., 2017).

  • Antibacterial Agents : Pyridonecarboxylic acids, with structural similarities to isochromene carboxylic acids, have been studied for their use as antibacterial agents, demonstrating significant medical applications (Egawa et al., 1984).

  • Bioactive Compound Isolation from Fungi : A study identified compounds including a variant of 8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid from Aspergillus aculeatus, indicating its presence in natural products and potential bioactivity (Xu Ya, 2015).

Safety And Hazards

This compound is a mycotoxin found in grains and animal feed that can cause kidney toxicity . It exhibits genotoxic, embryotoxic, and teratogenic properties . It is a potent mycotoxin in rice grains .

properties

IUPAC Name

6-hydroxy-3,4,5-trimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGDIJWINPWWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antimycin

Citations

For This Compound
19
Citations
HO Gulcan, S Yigitkan, IE Orhan - Letters in Drug Design & …, 2019 - ingentaconnect.com
High cholesterol and triglyceride levels are mainly related to further generation of lifethreating metabolism disorders including cardiovascular system diseases. Therefore, …
Number of citations: 7 www.ingentaconnect.com
H Hackbart, L Prietto, EG Primel… - Journal of the Brazilian …, 2012 - SciELO Brasil
This study compared four extraction procedures for the simultaneous determination of mycotoxins ochratoxin A and citrinin in samples of rice. Soares and Rodriguez-Amaya and Tanaka …
Number of citations: 36 www.scielo.br
N Ali, M Blaszkewicz, GH Degen - Archives of Toxicology, 2015 - Springer
As data on food contamination with the mycotoxin citrinin (CIT) are scarce, a recently developed method for biomarker analysis (Blaszkewicz et al. in Arch Toxicol 87:1087–1094, 2013 ) …
Number of citations: 68 link.springer.com
JS Cruz, GL Costa, JDF Villar - 2016 - arca.fiocruz.br
Considering that Penicillium genus are capable to produce a diversity of secondary metabolites, this work describes the production of bioactive metabolites from Penicillium waksmanii …
Number of citations: 2 www.arca.fiocruz.br
L Silva, A Pereira, S Duarte, A Pena, C Lino - Molecules, 2020 - mdpi.com
Until now, the available data regarding citrinin (CIT) levels in food and the consumption of contaminated foods are insufficient to allow a reliable estimate of intake. Therefore, …
Number of citations: 9 www.mdpi.com
D Rusinska-Roszak, G Sowinski - Journal of Chemical Information …, 2014 - ACS Publications
A simple and universal method for the estimation of the intramolecular hydrogen bond (HB) energy (E HB ) in hydroxycarbonyl aliphatic compounds is proposed by the application of the …
Number of citations: 41 pubs.acs.org
M Magro, DE Moritz, E Bonaiuto, D Baratella, M Terzo… - Food Chemistry, 2016 - Elsevier
Citrinin is a nephrotoxic mycotoxin which can be synthesized by Monascus mold during the fermentation process in foods. Monascus, generally described as red mold, is a red-…
Number of citations: 69 www.sciencedirect.com
R Wang, N Liu, N Huang, F Shu, Y Lou, S Zhang… - Pesticide Biochemistry …, 2023 - Elsevier
Fungicides are widely used to prevent fungal growth and reduce mycotoxin contamination in food, which provides the opportunity for the co-occurrence of mycotoxins and fungicide …
Number of citations: 2 www.sciencedirect.com
MA Ahmed Adam, YM Tabana… - Oncology …, 2017 - spandidos-publications.com
The chemical nature of most of the mycotoxins makes them highly liposoluble compounds that can be absorbed from the site of exposure such as from the gastrointestinal and …
Number of citations: 94 www.spandidos-publications.com
S Samyal, A Sharma - … for Sustainable Economy: Current Status and …, 2023 - Springer
Mycotoxins are a group of low molecular weight secondary metabolites that can lead to toxic reactions in humans and animals. These mycotoxins of importance are chiefly produced by …
Number of citations: 2 link.springer.com

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